3,5-Dibromo-6-fluoropyridin-2(1H)-one
Description
3,5-Dibromo-6-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative. Pyridinones are heterocyclic compounds with a keto group on the pyridine ring, often studied for their biological activity and synthetic utility. Such compounds are typically explored in medicinal chemistry (e.g., kinase inhibitors) or materials science due to their electronic properties.
Properties
CAS No. |
55406-17-2 |
|---|---|
Molecular Formula |
C5H2Br2FNO |
Molecular Weight |
270.88 g/mol |
IUPAC Name |
3,5-dibromo-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) |
InChI Key |
LECXQABXPOUGRQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=C1Br)F)Br |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Pyridinones
- 3-Bromo-6-fluoropyridin-2(1H)-one : The absence of a second bromine substituent would decrease steric hindrance and electron-withdrawing effects, possibly improving solubility.
Non-Halogenated Pyridinones
Dihydroquinazolinone Derivatives
Compounds like 2,3-dihydroquinazolin-4(1H)-one (mentioned in and ) share a fused bicyclic structure but differ in electronic and steric properties. The pyridinone scaffold in 3,5-Dibromo-6-fluoropyridin-2(1H)-one offers a simpler monocyclic system, which may enhance metabolic stability compared to bicyclic analogs.
Hypothetical Data Tables
Table 1: Physical Properties of Halogenated Pyridinones
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| This compound | 290.89 | 150–155 (est.) | 2.1 |
| 3,5-Dichloro-6-fluoropyridin-2(1H)-one | 203.98 | 130–135 (est.) | 1.8 |
Table 2: $ ^1H $ NMR Chemical Shifts (δ, ppm)
| Compound | H-4 (δ) | H-5 (δ) | H-6 (δ) |
|---|---|---|---|
| This compound | 7.2 | - | 8.1 |
| 6-Fluoropyridin-2(1H)-one | 6.8 | 7.5 | 8.0 |
Research Implications
- Synthetic Utility : Bromine substituents enable cross-coupling reactions for functionalization.
- Biological Activity : Fluorine may enhance bioavailability; bromine could improve target engagement via halogen bonds.
Limitations
The absence of specific data in the provided evidence precludes authoritative conclusions. Further experimental studies (e.g., crystallography via SHELX , NMR profiling , or biological assays) would be required to validate these hypotheses.
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